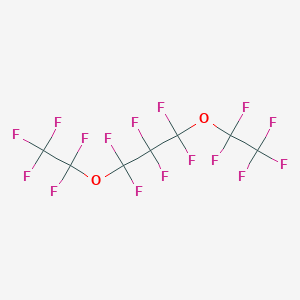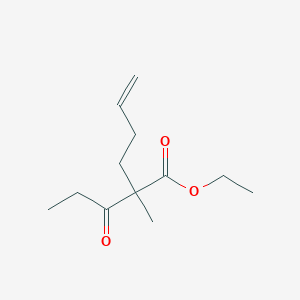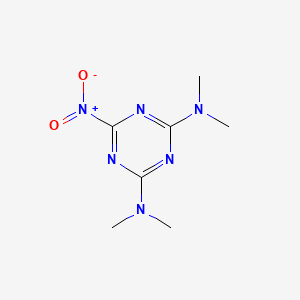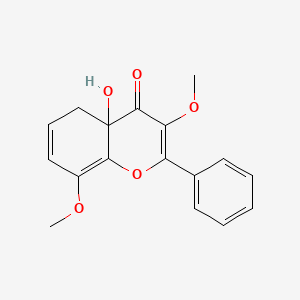
Hydroxydimethoxy flavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxydimethoxy flavone is a type of flavonoid, a class of polyphenolic compounds found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound, in particular, has garnered attention for its potential therapeutic applications and its role in plant defense mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
Hydroxydimethoxy flavone can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction between 2,6-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction produces 2’,6’-dihydroxy-3,4-dimethoxy chalcone, which is then cyclized using iodine to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .
化学反应分析
Types of Reactions
Hydroxydimethoxy flavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroflavones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the flavone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated flavones, which can exhibit different biological activities .
科学研究应用
Hydroxydimethoxy flavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: It is investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: Research has shown its potential as an anticancer, anti-inflammatory, and antioxidant agent.
作用机制
Hydroxydimethoxy flavone exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
相似化合物的比较
Hydroxydimethoxy flavone is unique among flavonoids due to its specific hydroxyl and methoxy substitutions, which confer distinct biological activities. Similar compounds include:
Quercetin: A flavonol with strong antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonol known for its anticancer and cardioprotective effects.
Luteolin: A flavone with potent anti-inflammatory and neuroprotective activities.
This compound stands out due to its specific substitution pattern, which can enhance its bioavailability and efficacy in certain applications .
属性
CAS 编号 |
118227-09-1 |
|---|---|
分子式 |
C17H16O5 |
分子量 |
300.30 g/mol |
IUPAC 名称 |
4a-hydroxy-3,8-dimethoxy-2-phenyl-5H-chromen-4-one |
InChI |
InChI=1S/C17H16O5/c1-20-12-9-6-10-17(19)15(18)14(21-2)13(22-16(12)17)11-7-4-3-5-8-11/h3-9,19H,10H2,1-2H3 |
InChI 键 |
XFPYZAKQILECFU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(CC=C1)(C(=O)C(=C(O2)C3=CC=CC=C3)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate](/img/structure/B14299093.png)
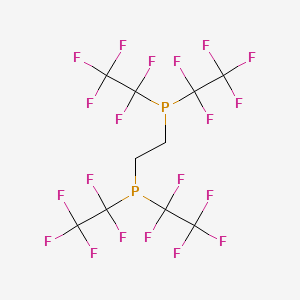
![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)
![2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14299106.png)
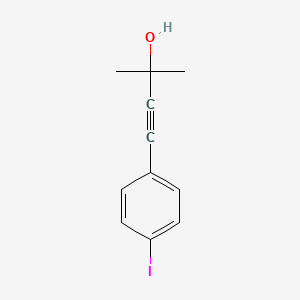
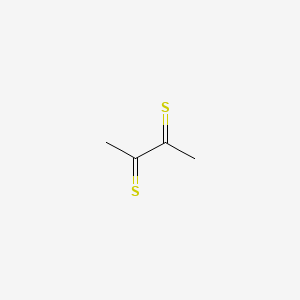
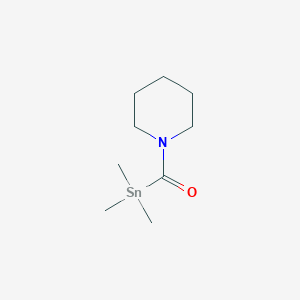
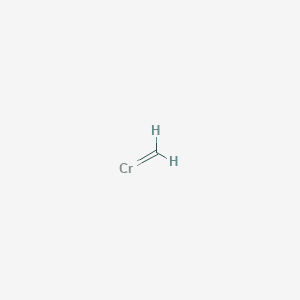
![5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene](/img/structure/B14299144.png)
![N-[Di(pyridin-2-yl)methylidene]guanidine](/img/structure/B14299154.png)
![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
